Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride
Overview
Description
Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.70. The purity is usually 95%.
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Scientific Research Applications
Spiropiperidines in Drug Discovery
Spiropiperidines have become increasingly popular in drug discovery programs as researchers explore new dimensions of three-dimensional chemical space. These compounds are synthesized through various strategies, with particular emphasis on the formation of the spiro-ring on a preformed piperidine ring or vice versa. The interest in spiro compounds extends to their application in creating novel therapeutics aimed at treating cardiovascular diseases, cancer, diabetic complications, and other conditions where reactive oxygen species (ROS) are implicated. The structural diversity of spiro compounds, including spiropiperidines, enables the development of drugs with potential antioxidant activities, showcasing their versatility and potential in medicinal chemistry (Griggs, Tape, & Clarke, 2018).
Spiro Compounds as Antioxidants
Recent studies have highlighted the antioxidant properties of spiro compounds, underlining their significance in developing drugs to counteract oxidative stress—a key factor in numerous diseases. The exploration of naturally occurring and synthetic spiro compounds has revealed various antioxidant activities, including DPPH, ABTS, and FRAP tests, among others. These activities are attributed to the compounds' structural features, such as the presence of oxygen atoms and phenolic components, which are pivotal in their efficacy as potential antioxidant drugs (Acosta-Quiroga et al., 2021).
Spiro Compounds in Sensing Applications
Spiropyrans and spirooxazines, two types of spiro compounds, have been utilized in constructing composite systems for fluorescence resonance energy transfer (FRET) applications. These systems demonstrate potential in sensing and probing, capitalizing on the photochromic properties of spiropyrans and spirooxazines. Their ability to undergo reversible physicochemical property changes under specific stimuli offers advantages in developing novel, multifunctional materials for various optical elements (Xia, Xie, & Zou, 2017).
Safety and Hazards
The safety data indicates that Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one hydrochloride may be harmful if swallowed (H302) and precautionary measures suggest wearing protective gloves and eye protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .
Properties
IUPAC Name |
spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-piperidine]-2-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c15-10-11(3-6-12-7-4-11)8-2-1-5-13-9(8)14-10;/h1-2,5,12H,3-4,6-7H2,(H,13,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNNQCJGUAHMRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(NC2=O)N=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735577 | |
Record name | Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038866-43-1 | |
Record name | Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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